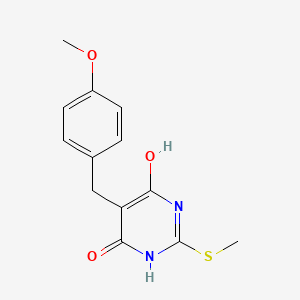
N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide, commonly known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential as an anti-cancer drug.
作用機序
DIBA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, DIBA disrupts the signaling pathways that cancer cells rely on for survival, leading to their death.
Biochemical and physiological effects:
DIBA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One advantage of using DIBA in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anti-cancer drugs. However, DIBA is not water-soluble, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on DIBA. One area of interest is the development of more effective delivery methods, such as nanoparticles, to improve its solubility and bioavailability. Another direction is the investigation of DIBA's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DIBA's anti-cancer activity, which could lead to the development of more targeted and effective therapies.
合成法
DIBA can be synthesized through a multi-step process involving the reaction of 2,4-difluoronitrobenzene with isobutyryl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then treated with ammonium hydroxide to produce DIBA in high yield.
科学的研究の応用
DIBA has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DIBA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-13-5-3-4-11(8-13)17(23)21-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZABIUGGMPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)
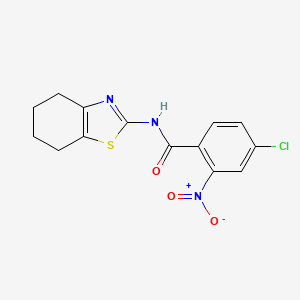
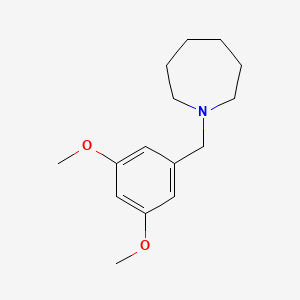

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)
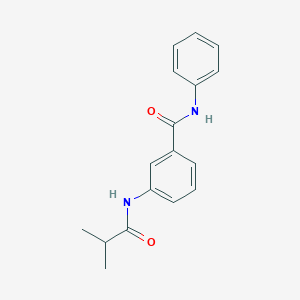



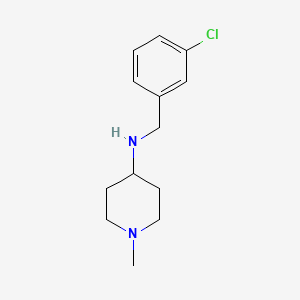
![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)


